molecular formula C13H14 B13816113 2-Ethyl-3-methylnaphthalene

2-Ethyl-3-methylnaphthalene

Cat. No.: B13816113
M. Wt: 170.25 g/mol
InChI Key: OKUXCOASJUSADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄ and a molecular weight of 170.25 g/mol It is a derivative of naphthalene, characterized by the presence of ethyl and methyl groups at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methylnaphthalene typically involves multi-step reactions. One common method includes the following steps :

    Starting Material: Toluene

    Step 1: Reaction with HCl in methanol at 20°C

    Step 2: Use of LDA (Lithium Diisopropylamide) in tetrahydrofuran at -78°C

    Step 3: Further reaction in tetrahydrofuran from -78°C to 0°C

    Step 4: Final step involves PTSA (p-Toluenesulfonic acid) in tetrahydrofuran

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylnaphthalene undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes reactions where one atom or group of atoms is replaced by another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

2-Ethyl-3-methylnaphthalene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-3-methylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylnaphthalene
  • 3-Methylnaphthalene
  • 2-Ethylnaphthalene

Comparison

2-Ethyl-3-methylnaphthalene is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and physical properties

Properties

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

2-ethyl-3-methylnaphthalene

InChI

InChI=1S/C13H14/c1-3-11-9-13-7-5-4-6-12(13)8-10(11)2/h4-9H,3H2,1-2H3

InChI Key

OKUXCOASJUSADT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.